4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one
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Overview
Description
4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one is a complex heterocyclic compound. It features a benzoxazine ring fused with a spirocyclic structure, making it a unique and intriguing molecule in the field of medicinal chemistry. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one typically involves multi-step reactions The initial step often includes the formation of the benzoxazine ring through the cyclization of appropriate precursorsThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: These compounds share the benzoxazine ring structure and exhibit similar pharmacological properties.
Spirocyclic Compounds: These compounds feature a spirocyclic structure and are known for their diverse biological activities.
Triazatetracyclic Compounds: These compounds have a similar tetracyclic framework and are studied for their potential therapeutic applications.
Uniqueness
4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one is unique due to its combination of a benzoxazine ring with a spirocyclic and triazatetracyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1105658-32-9 |
---|---|
Molecular Formula |
C25H24N4O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one |
InChI |
InChI=1S/C25H24N4O2/c1-29-8-9-31-20-10-14(3-5-19(20)29)18-11-17-15(12-26-18)2-4-16-21-23(28-22(16)17)25(6-7-25)13-27-24(21)30/h3,5,10-12,28H,2,4,6-9,13H2,1H3,(H,27,30) |
InChI Key |
HYWDWAXZNWIOQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)C3=NC=C4CCC5=C(C4=C3)NC6=C5C(=O)NCC67CC7 |
Origin of Product |
United States |
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